molecular formula C14H18N6O2 B10941246 methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10941246
M. Wt: 302.33 g/mol
InChI Key: UXTQGAQHARMHFK-UHFFFAOYSA-N
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Description

Methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a pyrazole ring fused with a triazolopyrimidine system, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazolopyrimidine rings can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of pyrazole and triazolopyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications[5][5].

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

methyl 7-(2,5-dimethylpyrazol-3-yl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H18N6O2/c1-5-9-11(13(21)22-4)12(10-6-8(2)18-19(10)3)20-14(17-9)15-7-16-20/h6-7,12H,5H2,1-4H3,(H,15,16,17)

InChI Key

UXTQGAQHARMHFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=NN3C)C)C(=O)OC

Origin of Product

United States

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